molecular formula C16H20O3 B15160105 (3R)-3-[(2R,4R)-2-(2-phenylethenyl)-1,3-dioxan-4-yl]butan-2-one CAS No. 652986-41-9

(3R)-3-[(2R,4R)-2-(2-phenylethenyl)-1,3-dioxan-4-yl]butan-2-one

Cat. No.: B15160105
CAS No.: 652986-41-9
M. Wt: 260.33 g/mol
InChI Key: GLVRCFCFGPFGQO-APHBMKBZSA-N
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Description

(3R)-3-[(2R,4R)-2-(2-phenylethenyl)-1,3-dioxan-4-yl]butan-2-one is a complex organic compound characterized by its unique structural features. This compound contains a dioxane ring, a phenylethenyl group, and a butanone moiety, making it an interesting subject for various chemical studies and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R)-3-[(2R,4R)-2-(2-phenylethenyl)-1,3-dioxan-4-yl]butan-2-one typically involves multiple steps, including the formation of the dioxane ring and the introduction of the phenylethenyl group. Common synthetic routes may involve:

    Formation of the Dioxane Ring: This can be achieved through a cyclization reaction involving diols and aldehydes under acidic conditions.

    Introduction of the Phenylethenyl Group: This step may involve a Heck reaction, where a halogenated precursor reacts with styrene in the presence of a palladium catalyst.

    Final Assembly: The butanone moiety is introduced through a series of aldol condensations and subsequent reductions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reagents.

Chemical Reactions Analysis

Types of Reactions

(3R)-3-[(2R,4R)-2-(2-phenylethenyl)-1,3-dioxan-4-yl]butan-2-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to break down the dioxane ring.

    Reduction: Reduction reactions can be used to modify the ketone group to an alcohol.

    Substitution: The phenylethenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents such as bromine (Br2) or nitric acid (HNO3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction typically produces alcohols.

Scientific Research Applications

(3R)-3-[(2R,4R)-2-(2-phenylethenyl)-1,3-dioxan-4-yl]butan-2-one has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.

    Biology: The compound can be used in studies of enzyme interactions and metabolic pathways.

    Industry: It can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which (3R)-3-[(2R,4R)-2-(2-phenylethenyl)-1,3-dioxan-4-yl]butan-2-one exerts its effects involves interactions with specific molecular targets. These may include:

    Enzymes: The compound can act as an inhibitor or activator of certain enzymes, affecting metabolic pathways.

    Receptors: It may bind to specific receptors, modulating cellular signaling pathways.

    Pathways: The compound’s effects on molecular pathways can lead to changes in gene expression, protein synthesis, and cellular metabolism.

Comparison with Similar Compounds

Similar Compounds

    (3R)-3-[(2R,4R)-2-(2-phenylethenyl)-1,3-dioxan-4-yl]butan-2-ol: Similar structure but with an alcohol group instead of a ketone.

    (3R)-3-[(2R,4R)-2-(2-phenylethenyl)-1,3-dioxan-4-yl]butanoic acid: Contains a carboxylic acid group instead of a ketone.

Uniqueness

What sets (3R)-3-[(2R,4R)-2-(2-phenylethenyl)-1,3-dioxan-4-yl]butan-2-one apart from similar compounds is its specific combination of functional groups, which confer unique chemical reactivity and biological activity. This makes it a valuable compound for research and industrial applications.

Properties

CAS No.

652986-41-9

Molecular Formula

C16H20O3

Molecular Weight

260.33 g/mol

IUPAC Name

(3R)-3-[(2R,4R)-2-(2-phenylethenyl)-1,3-dioxan-4-yl]butan-2-one

InChI

InChI=1S/C16H20O3/c1-12(13(2)17)15-10-11-18-16(19-15)9-8-14-6-4-3-5-7-14/h3-9,12,15-16H,10-11H2,1-2H3/t12-,15+,16+/m0/s1

InChI Key

GLVRCFCFGPFGQO-APHBMKBZSA-N

Isomeric SMILES

C[C@H]([C@H]1CCO[C@H](O1)C=CC2=CC=CC=C2)C(=O)C

Canonical SMILES

CC(C1CCOC(O1)C=CC2=CC=CC=C2)C(=O)C

Origin of Product

United States

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